molecular formula C14H17F2NO4 B13536635 (r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 1228559-39-4

(r)-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B13536635
CAS No.: 1228559-39-4
M. Wt: 301.29 g/mol
InChI Key: GCMABDJIXXRLPM-LLVKDONJSA-N
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Description

®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. The compound contains a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.

Scientific Research Applications

®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amino group. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
  • ®-3-((Tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
  • ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

The presence of the difluorophenyl group in ®-3-((Tert-butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This feature enhances its utility in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry and materials science .

Properties

CAS No.

1228559-39-4

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3R)-3-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

GCMABDJIXXRLPM-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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